Vorapaxar

Pharmacokinetics PAR-1 Antagonism Antiplatelet Therapy

Vorapaxar (SCH 530348, MK-5348) — the only FDA-approved PAR-1 antagonist with a mechanism orthogonal to COX inhibition (aspirin) and P2Y12 blockade (clopidogrel). Exceptionally slow PAR-1 dissociation (t½ 159–311 h) enables sustained once-daily dosing and persistent pharmacodynamic effect. Substitution with other antiplatelets (e.g., atopaxar, ticagrelor) is scientifically invalid due to distinct binding kinetics, selectivity, and safety profiles. Ideal for chronic thrombosis models and PAR-1 drug discovery benchmark studies.

Molecular Formula C29H33FN2O4
Molecular Weight 492.6 g/mol
CAS No. 618385-01-6
Cat. No. B1682261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorapaxar
CAS618385-01-6
SynonymsSCH530348;  SCH 530348;  SCH-530348;  Vorapaxar free base;  Vorapaxar; 
Molecular FormulaC29H33FN2O4
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C
InChIInChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1
InChIKeyZBGXUVOIWDMMJE-QHNZEKIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vorapaxar (CAS 618385-01-6): A First-in-Class PAR-1 Antagonist for Antiplatelet Research and Thrombosis Modeling


Vorapaxar (SCH 530348, MK-5348) is a synthetic tricyclic 3-phenylpyridine analog of the natural product himbacine that functions as a potent, orally bioavailable, competitive antagonist of protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets [1]. It inhibits thrombin-induced platelet aggregation (IC50 = 47 nM) and haTRAP-induced platelet aggregation (IC50 = 25 nM) with high selectivity for PAR-1 over PAR-2, PAR-4, and numerous other GPCRs and ion channels . As the first and currently only FDA-approved PAR-1 antagonist (Zontivity®, approved 2014), vorapaxar occupies a unique position in the antiplatelet pharmacopeia, offering a mechanism of action orthogonal to cyclooxygenase inhibition (aspirin) and P2Y12 receptor blockade (clopidogrel, prasugrel, ticagrelor) [2].

Why Vorapaxar Cannot Be Substituted with Other Antiplatelet Agents in PAR-1-Dependent Research Models


Substitution of vorapaxar with other antiplatelet agents—including other PAR-1 antagonists, P2Y12 inhibitors, or direct thrombin inhibitors—is scientifically invalid due to fundamental differences in molecular target, binding kinetics, pharmacokinetic persistence, and selectivity profile. Vorapaxar's exceptionally slow dissociation from PAR-1 yields a terminal elimination half-life of 159–311 hours (approximately 7–13 days), conferring a pharmacodynamic effect that persists far beyond its plasma concentration [1]. In contrast, atopaxar (E5555), the only other PAR-1 antagonist to reach advanced clinical development, exhibits a half-life of only 23 hours and a slower onset of action (3.5 hours) [2]. More critically, atopaxar's clinical development was terminated following phase II trials due to adverse liver enzyme elevations and QTc interval prolongation, safety signals not observed at comparable magnitude with vorapaxar [3]. Even among the PAR-1 antagonist class, these agents are not interchangeable due to distinct pharmacokinetic, pharmacodynamic, and toxicological signatures. Furthermore, vorapaxar's orthogonal mechanism—inhibiting thrombin-mediated platelet activation via PAR-1 blockade while preserving fibrin generation and platelet activation by ADP, collagen, and PAR-4 agonists—cannot be recapitulated by P2Y12 antagonists or COX inhibitors [4].

Vorapaxar Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Vorapaxar Demonstrates >6-Fold Longer Half-Life and Functional Irreversibility Compared to Atopaxar

Vorapaxar exhibits a terminal elimination half-life of 159–311 hours (approximately 6.6–13 days), compared to atopaxar's half-life of only 23 hours, representing a 6.9-fold to 13.5-fold longer persistence [1][2]. This prolonged half-life results from slow dissociation kinetics from the PAR-1 receptor, rendering vorapaxar functionally irreversible on the platelet lifespan. The differential impacts both dosing frequency (vorapaxar: once-daily 2.08 mg maintenance; atopaxar: required 50–200 mg daily) and the experimental time window for washout studies [3].

Pharmacokinetics PAR-1 Antagonism Antiplatelet Therapy Thrombosis Research

Vorapaxar Achieves Faster Onset of >80% Platelet Aggregation Inhibition Versus Atopaxar

Vorapaxar demonstrates substantially faster onset of maximal antiplatelet effect compared to atopaxar. Following a 40 mg loading dose, vorapaxar achieves >80% inhibition of TRAP-induced platelet aggregation in 96% of patients within 2 hours [1]. In contrast, atopaxar requires a 400 mg loading dose (10× higher) to achieve >80% inhibition in 90–100% of subjects, and this occurs only at 3–6 hours post-dose [2]. The time to therapeutic platelet inhibition is approximately 2–3× faster with vorapaxar.

Pharmacodynamics Platelet Aggregation PAR-1 Inhibition Onset of Action

Vorapaxar Offers Favorable Safety Profile in Renal Impairment Versus Ticagrelor, with Comparable Safety to Prasugrel

In patients with renal impairment, a systematic review of FDA-confirmed trial data found that vorapaxar, along with clopidogrel and prasugrel, appears safer than ticagrelor [1]. Specifically, only ticagrelor increases creatinine and uric acid levels above clopidogrel, exhibits the worst incidence of serious adverse events, and demonstrates inferior outcomes in patients with severe renal impairment (eGFR <30 mL/min), especially in the lowest eGFR subset (<15 mL/min) [1]. The review concluded that among novel antiplatelet agents, prasugrel and vorapaxar, but probably not ticagrelor, offer advantage in renal impairment patients [1].

Renal Impairment Antiplatelet Safety Adverse Events Pharmacovigilance

Vorapaxar Is the Only PAR-1 Antagonist with Completed Phase III Development and Regulatory Approval

Vorapaxar is the sole PAR-1 antagonist to successfully complete two large-scale phase III trials (TRACER: 12,944 participants; TRA 2°P-TIMI 50: 26,449 participants) and to receive FDA approval (2014) [1][2]. Atopaxar, the only other PAR-1 antagonist to reach clinical development, was terminated after phase II trials (LANCELOT-ACS and LANCELOT-CAD) due to adverse liver enzyme elevations and QTc interval prolongation without sufficient evidence of clinical benefit [3]. No other PAR-1 antagonist has advanced beyond phase II, establishing vorapaxar as the de facto reference standard for the class.

Clinical Development Regulatory Status PAR-1 Antagonist Phase III Trials

Vorapaxar Exhibits High PAR-1 Binding Affinity (Ki = 8.1 nM) with Structure-Activity Optimization Validated in Analog Series

Vorapaxar demonstrates potent binding affinity for PAR-1 with a Ki of 8.1 nM in cell-free assays . In a series of C7-spirocyclic analogues of vorapaxar synthesized and evaluated for PAR-1 activity, compound 5c exhibited excellent activity with Ki = 5.1 nM, which is numerically 1.6-fold more potent than the parent vorapaxar (Ki = 8.1 nM) [1]. This establishes vorapaxar as a validated scaffold for further SAR exploration, with the C7 position identified as a modifiable site that can maintain or potentially enhance PAR-1 binding affinity.

Binding Affinity PAR-1 Antagonist Structure-Activity Relationship Medicinal Chemistry

Vorapaxar (CAS 618385-01-6): Validated Research Applications Based on Comparative Evidence


Long-Duration PAR-1 Blockade in Chronic Thrombosis Models Requiring Sustained Target Engagement

Vorapaxar's exceptionally long half-life of 159–311 hours enables once-daily dosing with sustained PAR-1 blockade exceeding 24 hours after a single 0.1 mg/kg oral dose, as demonstrated in cynomolgus monkey ex vivo platelet aggregation models where complete inhibition was maintained for >24 hours [6]. This pharmacokinetic property makes vorapaxar uniquely suited for chronic thrombosis models where continuous PAR-1 antagonism is required without the confounding variable of fluctuating target engagement. In contrast, atopaxar's 23-hour half-life necessitates more complex dosing regimens and introduces greater intra-experimental variability [2].

Acute Intervention Studies Requiring Rapid Onset of Antiplatelet Effect with Low Compound Exposure

For experimental protocols requiring rapid attainment of therapeutic platelet inhibition, vorapaxar's 40 mg loading dose achieves >80% TRAP-induced aggregation inhibition in 96% of subjects within 2 hours [6]. This rapid onset, achieved with a 10-fold lower loading dose than atopaxar (400 mg required for comparable inhibition at 3–6 hours), enables efficient experimental design with reduced compound consumption and minimized off-target exposure .

Renal Impairment Models and Studies Using Patient-Derived Samples with Compromised Kidney Function

Vorapaxar demonstrates a favorable safety profile in renal impairment populations, without the signals of worsening renal function (increased creatinine, elevated uric acid) and increased serious adverse events observed with ticagrelor [6]. For researchers conducting studies in renal impairment models or utilizing patient-derived samples with compromised renal function, vorapaxar offers a validated antiplatelet tool that avoids confounding renal safety variables that could complicate data interpretation [6].

Medicinal Chemistry Optimization and SAR Studies Targeting the PAR-1 Binding Pocket

Vorapaxar's well-characterized binding mode, crystallographically determined PAR-1 receptor interactions, and validated SAR at the C7 position—where spirocyclic modifications yield analogues with comparable or improved potency (e.g., compound 5c with Ki = 5.1 nM versus vorapaxar Ki = 8.1 nM)—establish this compound as an essential reference scaffold for PAR-1 antagonist drug discovery programs [6]. Procurement of vorapaxar as a positive control enables robust benchmarking of novel PAR-1 antagonist candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vorapaxar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.